![molecular formula C12H16N2O B14326350 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol CAS No. 109333-99-5](/img/structure/B14326350.png)
4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound is characterized by the presence of a dimethylaminoethyl group attached to the indole ring, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol typically involves the reaction of indole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can influence the compound’s binding affinity to receptors and enzymes, potentially modulating their activity. The indole ring structure allows the compound to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
2-(2-(Dimethylamino)ethoxy)ethanol: Used in the production of various chemicals.
Dimethyltryptamine: A serotonergic hallucinogen with a similar indole structure.
Uniqueness
4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group distinguishes it from other indole derivatives and can affect its interactions with biological targets.
Propiedades
Número CAS |
109333-99-5 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-1H-indol-6-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-4-9-7-10(15)8-12-11(9)3-5-13-12/h3,5,7-8,13,15H,4,6H2,1-2H3 |
Clave InChI |
GLQSFCQNKARQLX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C2C=CNC2=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

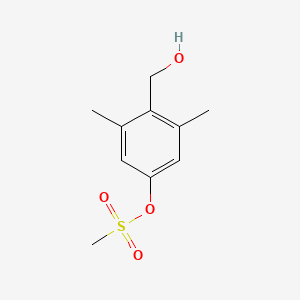
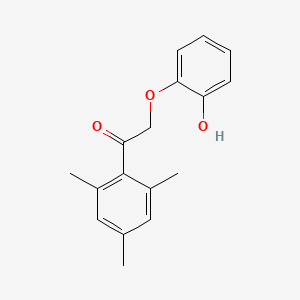
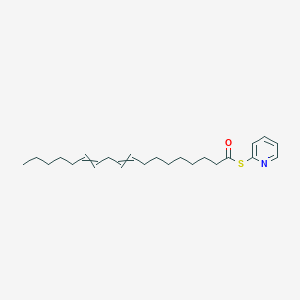

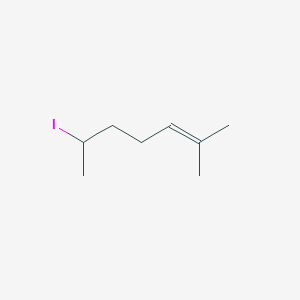
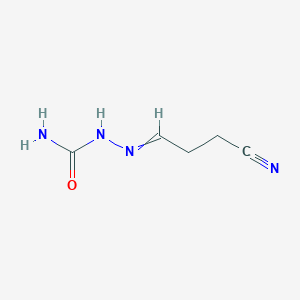
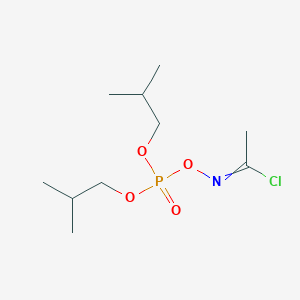
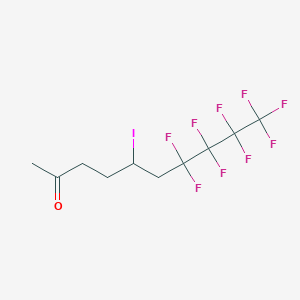

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
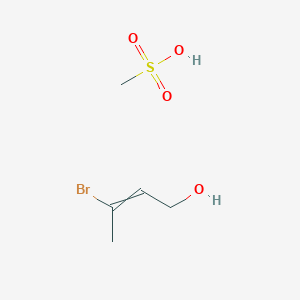
![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
